2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, ethoxyphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
What sets 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which can confer unique chemical properties and potential applications. The presence of both cyano and trifluoromethyl groups, for example, can enhance its reactivity and stability, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C24H20F3N3O3S |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20F3N3O3S/c1-3-33-18-8-4-15(5-9-18)21-12-20(24(25,26)27)19(13-28)23(30-21)34-14-22(31)29-16-6-10-17(32-2)11-7-16/h4-12H,3,14H2,1-2H3,(H,29,31) |
InChI Key |
HXSQFMRZQXTRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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